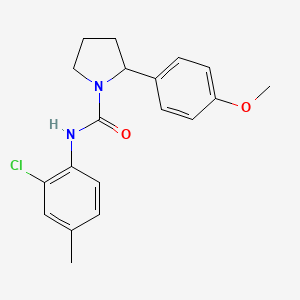![molecular formula C16H19N3O3S B5986701 N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5986701.png)
N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide, also known as Epetraborole, is a novel antifungal agent that has been developed for the treatment of various fungal infections. It belongs to a class of drugs known as oxaboroles, which inhibit fungal protein synthesis by binding to the fungal cytoplasmic leucyl-tRNA synthetase enzyme.
Wirkmechanismus
N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide acts by inhibiting the fungal cytoplasmic leucyl-tRNA synthetase enzyme, which is essential for protein synthesis in fungi. This inhibition leads to the disruption of fungal cell growth and ultimately, cell death. The unique binding site of N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide on the enzyme makes it less susceptible to resistance development.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been shown to have low toxicity and good pharmacokinetic properties. It is rapidly absorbed and distributed in the body, with a half-life of approximately 5 hours. N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide is metabolized by the liver and excreted in the urine. In vitro and in vivo studies have demonstrated its potent antifungal activity and low potential for drug interactions.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has several advantages for lab experiments. It has a unique mechanism of action and has shown efficacy against drug-resistant strains of fungi. Its low toxicity and good pharmacokinetic properties make it a promising candidate for further development. However, the limitations of N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide include its narrow spectrum of activity, which is limited to certain fungal species. It also has a relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
For N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide include further optimization of the synthesis method to improve yields and purity. In addition, studies are needed to investigate its efficacy in clinical settings and its potential use in combination with other antifungal agents. Further research is also needed to explore its activity against other fungal species and its potential use in the treatment of other fungal infections. Finally, studies are needed to investigate the potential for resistance development and to develop strategies to overcome this issue.
Synthesemethoden
The synthesis of N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide involves the reaction of 2-mercaptoacetamide with 4-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid ethyl ester in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 4-ethoxyphenyl isocyanate to yield N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide. The synthesis method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been extensively studied for its antifungal activity against various fungal species such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. It has also been shown to be effective against drug-resistant strains of these fungi. In addition, N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been investigated for its potential use in the treatment of other fungal infections such as onychomycosis and tinea pedis.
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-3-11-9-14(20)19-16(18-11)23-10-15(21)17-12-5-7-13(8-6-12)22-4-2/h5-9H,3-4,10H2,1-2H3,(H,17,21)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZJNBVJQJDZEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5986620.png)

![N-allyl-7-(4-fluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5986638.png)
![1-(4-ethoxyphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine hydrochloride](/img/structure/B5986644.png)


![methyl 3-({3-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B5986671.png)
![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5986679.png)
![2-{[(2-methoxy-1-methylethyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5986697.png)
![{3-[2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B5986700.png)
![2-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5986704.png)

![3-(2-methylphenyl)-3-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B5986713.png)
![4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5986716.png)